16α-FDHT
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Overview
Description
16α-Fluoro-5α-dihydrotestosterone (16α-FDHT) is a fluorine-18 labeled steroid receptor ligand used primarily in positron emission tomography (PET) imaging. It is an analog of dihydrotestosterone (DHT) and is utilized to image androgen receptor (AR) expression in various cancers, particularly prostate and breast cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16α-FDHT involves several steps:
Radiofluorination: The precursor compound undergoes nucleophilic substitution with fluorine-18.
Reduction: The intermediate product is reduced using sodium borohydride (NaBH4).
Deprotection: The final step involves deprotection using hydrochloric acid (HCl) in acetone
Industrial Production Methods
The production of this compound for clinical use is automated to ensure high radiochemical yield and specific activity. The process involves:
Automated Synthesis: Utilizing automated modules to perform the synthesis steps.
Quality Control: Ensuring the purity and specific activity of the final product through rigorous quality control measures
Chemical Reactions Analysis
Types of Reactions
16α-FDHT undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are used in its synthesis.
Substitution: Nucleophilic substitution is a key step in its preparation
Common Reagents and Conditions
Radiofluorination: Fluorine-18, tetra-n-butylammonium fluoride (TBAF), and tetrahydrofuran (THF) at 55°C.
Reduction: Sodium borohydride (NaBH4).
Deprotection: Hydrochloric acid (HCl) in acetone
Major Products
The major product formed from these reactions is this compound itself, which is used as a PET imaging agent .
Scientific Research Applications
16α-FDHT has several scientific research applications:
Mechanism of Action
16α-FDHT exerts its effects by binding to androgen receptors. The binding of this compound to AR allows for the visualization of AR expression in tumors using PET imaging. This binding is crucial for assessing the receptor status and managing cancer patients .
Comparison with Similar Compounds
Similar Compounds
- 16β-Fluoro-5α-dihydrotestosterone (16β-FDHT)
- Fluoroestradiol (FES)
- Fluorofuranyl norprogesterone (FFNP) .
Uniqueness
16α-FDHT is unique due to its high affinity for androgen receptors and its use in imaging AR expression in cancers. It provides specific and functional information that is crucial for the management of hormone-dependent cancers .
Properties
CAS No. |
141663-89-0 |
---|---|
Molecular Formula |
C19H29FO2 |
Molecular Weight |
308.43 |
Purity |
>95% |
Synonyms |
16α-Fluorodihydrotestosterone |
Origin of Product |
United States |
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